molecular formula C8H11NO2 B2833045 2-(3-Cyanocyclopentyl)acetic acid CAS No. 1369100-63-9

2-(3-Cyanocyclopentyl)acetic acid

Cat. No. B2833045
CAS RN: 1369100-63-9
M. Wt: 153.181
InChI Key: HHTWDCOTFGRATD-UHFFFAOYSA-N
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Description

“2-(3-Cyanocyclopentyl)acetic acid” is an organic compound with the CAS Number: 1369100-63-9 . It has a molecular weight of 153.18 . It is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for “2-(3-Cyanocyclopentyl)acetic acid” is 1S/C8H11NO2/c9-5-7-2-1-6 (3-7)4-8 (10)11/h6-7H,1-4H2, (H,10,11) . The compound has a molecular weight of 153.18 and its molecular formula is C8H11NO2 .

Safety and Hazards

The safety information for “2-(3-Cyanocyclopentyl)acetic acid” indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-(3-Cyanocyclopentyl)acetic acid” are not available, there is a growing interest in the utilization of bio-derived molecules, such as acetic acid, in sustainable ways . This includes the development of new biotechnological advances to optimize industrial production .

properties

IUPAC Name

2-(3-cyanocyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-7-2-1-6(3-7)4-8(10)11/h6-7H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTWDCOTFGRATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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